molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine

Cat. No.: B2830664
CAS No.: 324776-77-4
M. Wt: 546.147
InChI Key: OKBFMRUDRLALFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine: is an organic compound with the molecular formula C18H16I2N2O2 . This compound is characterized by the presence of two iodophenyl groups attached to a piperazine ring through carbonyl linkages. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine can be synthesized through the reaction of 1,4-piperazinedicarboxylic acid with 3-iodobenzoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar steps as the laboratory preparation, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions:

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carbonyl groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Oxidation: Oxidizing agents such as or can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as or can be formed.

    Reduction Products: The reduction of carbonyl groups yields .

    Oxidation Products: Oxidation can lead to the formation of .

Scientific Research Applications

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets through its iodophenyl and carbonyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1,4-Bis[(4-Iodophenyl)carbonyl]piperazine
  • 1,4-Bis[(2-Iodophenyl)carbonyl]piperazine
  • 1,4-Bis[(3-Bromophenyl)carbonyl]piperazine

Uniqueness:

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is unique due to the specific positioning of the iodine atoms on the phenyl rings, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBFMRUDRLALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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